Cas no 33489-63-3 (1-(Naphthalen-2-yl)pentan-1-one)

1-(Naphthalen-2-yl)pentan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(Naphthalen-2-yl)pentan-1-one
- 1-naphthalen-2-ylpentan-1-one
- 1-Pentanone, 1-(2-naphthalenyl)-
- 2'-Valeronaphthone
- Butyl 2-naphthyl ketone
- 2-Naphthylbutyl ketone
- 33489-63-3
- AKOS012007445
- 1-naphthalen-2-yl-pentan-1-one
- DTXSID90536929
- SCHEMBL4931148
- N14298
- DB-336875
- DB-337372
-
- インチ: 1S/C15H16O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3
- InChIKey: SNYBQYXAXAOSOF-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC2C=CC=CC=2C=1)CCCC
計算された属性
- せいみつぶんしりょう: 212.12018
- どういたいしつりょう: 212.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.037
- PSA: 17.07
1-(Naphthalen-2-yl)pentan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM141240-5g |
1-(naphthalen-2-yl)pentan-1-one |
33489-63-3 | 95% | 5g |
$777 | 2021-08-05 | |
Alichem | A219006048-1g |
1-(Naphthalen-2-yl)pentan-1-one |
33489-63-3 | 95% | 1g |
$237.44 | 2023-09-02 | |
Chemenu | CM141240-5g |
1-(naphthalen-2-yl)pentan-1-one |
33489-63-3 | 95% | 5g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621968-1g |
1-(Naphthalen-2-yl)pentan-1-one |
33489-63-3 | 98% | 1g |
¥2595.00 | 2024-05-18 | |
Crysdot LLC | CD12082326-5g |
1-(Naphthalen-2-yl)pentan-1-one |
33489-63-3 | 95+% | 5g |
$823 | 2024-07-24 |
1-(Naphthalen-2-yl)pentan-1-one 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-(Naphthalen-2-yl)pentan-1-oneに関する追加情報
Chemical Profile of 1-(Naphthalen-2-yl)pentan-1-one (CAS No. 33489-63-3)
1-(Naphthalen-2-yl)pentan-1-one, identified by its Chemical Abstracts Service (CAS) number 33489-63-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a naphthalene ring conjugated with a pentanone moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The molecular structure of 1-(Naphthalen-2-yl)pentan-1-one consists of a rigid aromatic naphthalene ring connected to a five-carbon aliphatic chain terminated by a ketone group. This bifunctional nature allows for diverse chemical modifications, making it a versatile building block in organic synthesis. The presence of the naphthalene ring imparts electronic and steric effects that influence its reactivity and interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(Naphthalen-2-yl)pentan-1-one and its derivatives. The naphthalene scaffold is well-documented for its role in various bioactive molecules, including analgesics, anti-inflammatory agents, and neuroprotective compounds. The ketone group in the pentanone moiety provides a site for further functionalization, enabling the design of novel drug candidates with tailored properties.
One of the most compelling aspects of 1-(Naphthalen-2-yl)pentan-1-one is its utility in medicinal chemistry as a precursor for more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymes and receptors involved in metabolic disorders and neurological diseases. For instance, derivatives of this compound have shown promise in modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.
The synthesis of 1-(Naphthalen-2-yl)pentan-1-one typically involves the Friedel-Crafts acylation or alkylation of naphthalene followed by oxidation or reduction steps to introduce the ketone functionality. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have further enhanced the efficiency and selectivity of these processes. These advancements have not only improved the accessibility of the compound but also opened new avenues for structural diversification.
From a materials science perspective, 1-(Naphthalen-2-yl)pentan-1-one has been investigated for its potential applications in organic electronics. The conjugated system of the naphthalene ring makes it a candidate for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Its ability to form stable radicals and participate in charge transfer processes has been exploited to develop novel functional materials with enhanced performance characteristics.
The compound's interaction with biological systems has also been studied extensively. Computational modeling and experimental techniques have been employed to elucidate its binding mode with target proteins. These studies have revealed that modifications to the naphthalene or pentanone moieties can significantly alter its binding affinity and selectivity, providing insights into structure-activity relationships (SAR).
In conclusion, 1-(Naphthalen-2-yl)pentan-1-one (CAS No. 33489-63-3) represents a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for designing innovative therapeutics and advanced materials. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in scientific discovery and technological innovation.
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